5-Methyloctan-4-yl carbonochloridate

Description

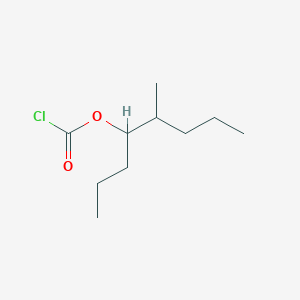

5-Methyloctan-4-yl carbonochloridate (CAS: N/A) is a branched alkyl carbonochloridate with the molecular formula C₁₀H₁₇ClO₂. Carbonochloridates, also known as chloroformates, are highly reactive acylating agents used in organic synthesis to introduce carbonyl groups or form esters, carbamates, and carbonates. The compound features a 5-methyloctan-4-yl chain, imparting steric bulk that may influence its reactivity and solubility compared to simpler alkyl or aryl derivatives. Commercial availability is noted through suppliers like Hangzhou J&H Chemical Co., Ltd., with a purity of 98% .

Properties

CAS No. |

59734-24-6 |

|---|---|

Molecular Formula |

C10H19ClO2 |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

5-methyloctan-4-yl carbonochloridate |

InChI |

InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |

InChI Key |

DJDOLGDERCIKNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CCC)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.

Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.

Scientific Research Applications

5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in the modification of biomolecules.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbonochloridates vary primarily in their R-group substituents, which dictate reactivity, stability, and applications. Key analogs include:

Spectroscopic and Physical Properties

- NMR Data :

- 5b (3-Methylbenzyl derivative) : ¹H NMR showed upfield shifts (δ 2.45 ppm for CH₃) due to the methyl group’s electron-donating effect, while ¹³C NMR confirmed boronate integration (δ 83.5 ppm) .

- 5c (3-Fluorobenzyl derivative) : ¹⁹F NMR displayed a signal at δ -112 ppm, indicating fluorine’s deshielding effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.